3-Methylnonanoic acid
Overview
Description
3-Methylnonanoic acid is a medium-chain fatty acid with the molecular formula C10H20O2. It is characterized by a long carbon chain with a methyl group attached to the third carbon atom. This compound is naturally occurring and can be found in various plant and animal sources.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylnonanoic acid can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-3-methyl-nonanoate followed by hydrolysis to yield the desired acid . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, this compound can be produced through the oxidation of 3-methylnonanol. This process involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the complete conversion of the alcohol to the acid .
Chemical Reactions Analysis
Types of Reactions: 3-Methylnonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohol, 3-methylnonanol.
Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride for conversion to acid chlorides, followed by reactions with amines or alcohols to form amides or esters.
Major Products:
Oxidation: 3-Methyl-2-nonanone.
Reduction: 3-Methylnonanol.
Substitution: 3-Methylnonanoyl chloride, 3-Methylnonanamide, 3-Methylnonanoate esters.
Scientific Research Applications
3-Methylnonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 3-Methylnonanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, influencing metabolic pathways and gene expression .
Comparison with Similar Compounds
Nonanoic acid: Lacks the methyl group at the third carbon, making it less branched.
3-Methylhexanoic acid: Has a shorter carbon chain, resulting in different physical and chemical properties.
4-Methylnonanoic acid: The methyl group is attached to the fourth carbon, leading to variations in reactivity and applications.
Uniqueness: 3-Methylnonanoic acid is unique due to its specific branching at the third carbon, which influences its reactivity and interactions with other molecules. This branching can affect its solubility, boiling point, and overall chemical behavior, making it distinct from other similar fatty acids .
Properties
IUPAC Name |
3-methylnonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-9(2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIXEQISPGRDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35205-79-9 | |
Record name | NSC 30203 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035205799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35205-79-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (S)-3-methylnonanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-methylnonanoic acid in the context of this research paper?
A1: The research paper highlights that this compound is a metabolic product of iodophenyl 9-methylpentadecanoic acid, a fatty acid analog used to study myocardial fatty acid uptake and metabolism. The study found that PPARα-null mice exhibited reduced myocardial uptake of iodophenyl 9-methylpentadecanoic acid and consequently, lower conversion to this compound compared to wild-type mice []. This suggests that PPARα plays a crucial role in cardiac fatty acid metabolism, influencing the uptake and breakdown of certain fatty acids, including the pathway leading to this compound production.
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